molecular formula C15H18FNO2 B11193435 3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine

3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine

Cat. No.: B11193435
M. Wt: 263.31 g/mol
InChI Key: GOOPIKLAYQCJNL-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyrrolidine intermediate with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride, to form the cyclopropylmethoxy derivative.

    Addition of the 3-Fluorobenzoyl Group: The final step involves the acylation of the cyclopropylmethoxy-pyrrolidine with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance binding affinity through hydrophobic interactions, while the fluorobenzoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-1-(4-fluorobenzoyl)pyrrolidine
  • 3-(Cyclopropylmethoxy)-1-(3-chlorobenzoyl)pyrrolidine
  • 3-(Cyclopropylmethoxy)-1-(3-bromobenzoyl)pyrrolidine

Uniqueness

3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine is unique due to the specific positioning of the fluorine atom on the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C15H18FNO2/c16-13-3-1-2-12(8-13)15(18)17-7-6-14(9-17)19-10-11-4-5-11/h1-3,8,11,14H,4-7,9-10H2

InChI Key

GOOPIKLAYQCJNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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